6-(4-chlorophenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of the 4-chlorophenyl and phenyl groups, along with the dipropyl substituents, further enhances its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in a solvent like ethanol or toluene, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for biological studies.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby blocking its catalytic activity . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different fusion patterns of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Similar core structure with different substitution patterns.
Uniqueness
6-(4-CHLOROPHENYL)-3-PHENYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the 4-chlorophenyl and phenyl groups, along with the dipropyl substituents, enhances its binding affinity to target proteins and its overall biological activity .
Properties
Molecular Formula |
C23H26ClN5OS |
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Molecular Weight |
456.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H26ClN5OS/c1-3-14-28(15-4-2)22(30)20-19(16-10-12-18(24)13-11-16)27-29-21(25-26-23(29)31-20)17-8-6-5-7-9-17/h5-13,19-20,27H,3-4,14-15H2,1-2H3 |
InChI Key |
KALYUNLHRRRYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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